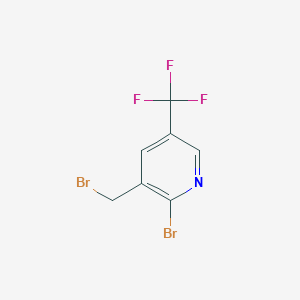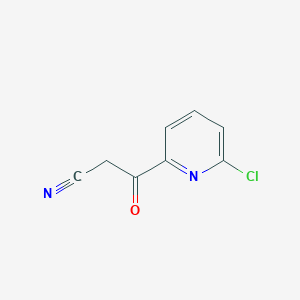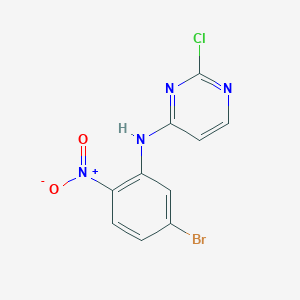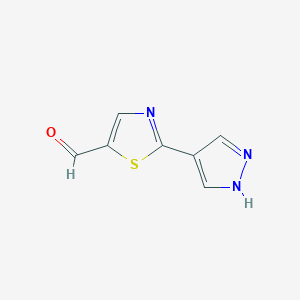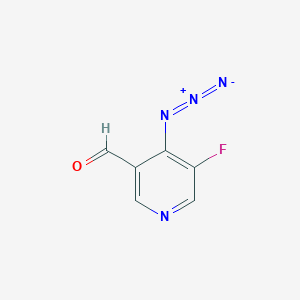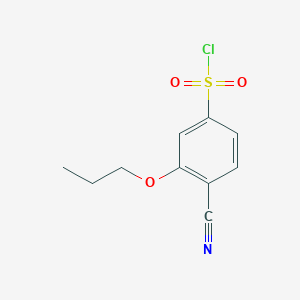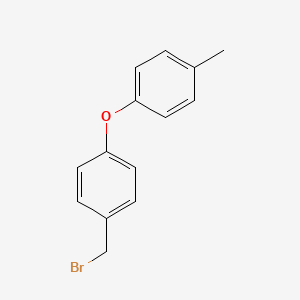
1-(Bromomethyl)-4-(4-methylphenoxy)benzene
Vue d'ensemble
Description
1-(Bromomethyl)-4-(4-methylphenoxy)benzene is an organic compound characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a 4-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-methylphenoxy)toluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form 4-(4-methylphenoxy)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as 4-(4-methylphenoxy)benzylamine.
Oxidation: 4-(4-methylphenoxy)benzaldehyde.
Reduction: 4-(4-methylphenoxy)toluene.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(4-methylphenoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological systems, particularly in the development of probes and ligands for biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-(4-methylphenoxy)benzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)phenol: Similar structure but with a hydroxyl group instead of a 4-methylphenoxy group.
4-(Bromomethyl)benzoic acid: Contains a carboxyl group instead of a 4-methylphenoxy group.
4-(Bromomethyl)aniline: Features an amino group instead of a 4-methylphenoxy group.
Uniqueness: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene is unique due to the presence of both a bromomethyl group and a 4-methylphenoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required.
Propriétés
IUPAC Name |
1-(bromomethyl)-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYPMOZZMOYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1405459.png)
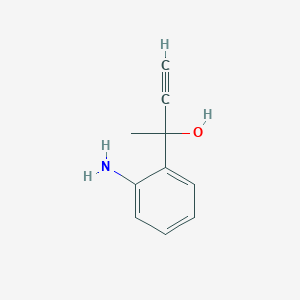
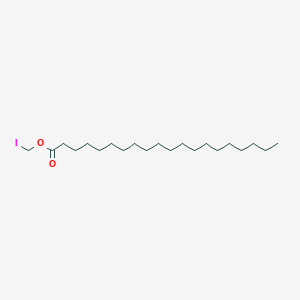
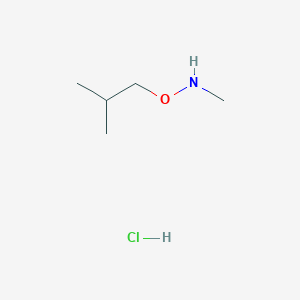
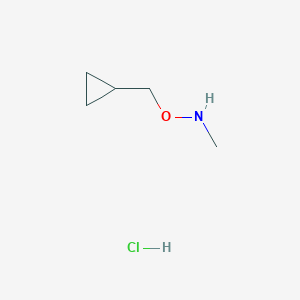
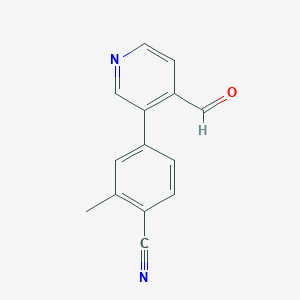
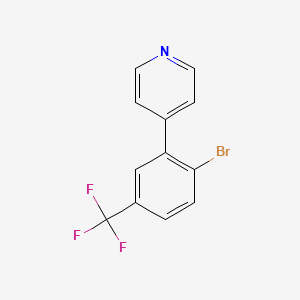
![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)
